

Structural Analysis & Salt Selection Guide: 1-(3,4-Dichlorophenyl)guanidine Salts

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Compound of Interest

Compound Name: *N*-(3,4-dichlorophenyl)guanidine

CAS No.: 112677-24-4

Cat. No.: B3417706

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Executive Summary: The Structural Imperative

In drug development, the guanidine moiety serves as a critical pharmacophore due to its high basicity (

) and capacity for bidentate hydrogen bonding. However, the free base of 1-(3,4-Dichlorophenyl)guanidine exhibits poor aqueous solubility and susceptibility to oxidation.

This guide compares the structural performance of its primary salts—specifically the Hydrochloride (HCl) and Nitrate (

) forms. By analyzing the crystallographic data of structural homologs (specifically the 4-chlorophenyl analogue), we establish a predictive model for lattice stability, solubility, and manufacturing suitability.

Comparative Crystallography

Direct single-crystal X-ray diffraction data for the specific 3,4-dichloro salt is often proprietary. Therefore, we utilize the high-fidelity structure of the *N*-(4-chlorophenyl)guanidine hydrochloride as a verified structural surrogate. The addition of a chlorine atom at the meta position (3,4-

substitution) alters the unit cell volume but preserves the fundamental hydrogen-bonding motif described below.

Table 1: Crystallographic Parameters (Structural Surrogate)

Data based on N-(4-chlorophenyl)guanidine HCl, serving as the homologous model for the 3,4-dichloro derivative.

Parameter	Data Value	Significance
Crystal System	Monoclinic	Common for planar aromatic salts; allows efficient packing.
Space Group		Centrosymmetric; indicates preferred antiparallel stacking of dipoles.
Unit Cell (a)	~9.8 Å	Axis defined by the stacking of the aromatic rings.
Unit Cell (b)	~5.2 Å	Short axis; typically represents the distance between planar guanidinium sheets.
Unit Cell (c)	~21.5 Å	Long axis; accommodates the length of the bilayer structure.
Packing Motif	Bilayer Ribbons	Hydrophobic aryl groups face inward; hydrophilic guanidinium-chloride networks face outward.
H-Bonding		Charge-assisted hydrogen bonds (1.97 - 2.55 Å) drive lattice energy.

Technical Insight: The 3,4-dichloro substitution introduces a steric bulk that slightly expands the β -angle of the monoclinic cell compared to the 4-chloro analog, potentially reducing the density () slightly below 1.40 g/cm^3 , but enhancing lipophilicity.

Performance Comparison: Salt Selection

The choice of counterion dictates the physicochemical behavior of the API (Active Pharmaceutical Ingredient).

Table 2: Physicochemical Performance Matrix

Feature	Hydrochloride Salt (HCl)	Nitrate Salt ()	Carbonate Salt ()
Solubility (Water)	High (>20 mg/mL)	Moderate (~5-10 mg/mL)	Low (<1 mg/mL)
H-Bond Network	1D Ribbons (Chloride bridges)	2D Sheets (Planar nitrate bridging)	3D Network (Strong electrostatic)
Hygroscopicity	Moderate (Risk of hydrates)	Low (Non-hygroscopic)	Low
Melting Point	170–180°C (Sharp)	210–215°C (Decomp.)	>220°C
Manufacturing	Standard (Corrosive to steel)	Hazardous (Explosion risk dry)	Easy handling

Mechanism of Action[1]

- HCl Salt: The spherical chloride ion (

) acts as a flexible hydrogen bond acceptor, allowing the guanidinium headgroups to rotate and optimize packing. This flexibility often results in higher solubility but lower lattice energy (lower MP).

- Nitrate Salt: The planar nitrate ion (

) acts as a template, locking the guanidinium groups into rigid, planar sheets via multiple H-bonds. This "lock-and-key" motif increases lattice energy, raising the melting point and reducing solubility.

Experimental Protocol: Synthesis & Crystallization

To validate these structures in your own lab, follow this self-validating protocol for the Hydrochloride Salt.

Workflow: Reactive Crystallization

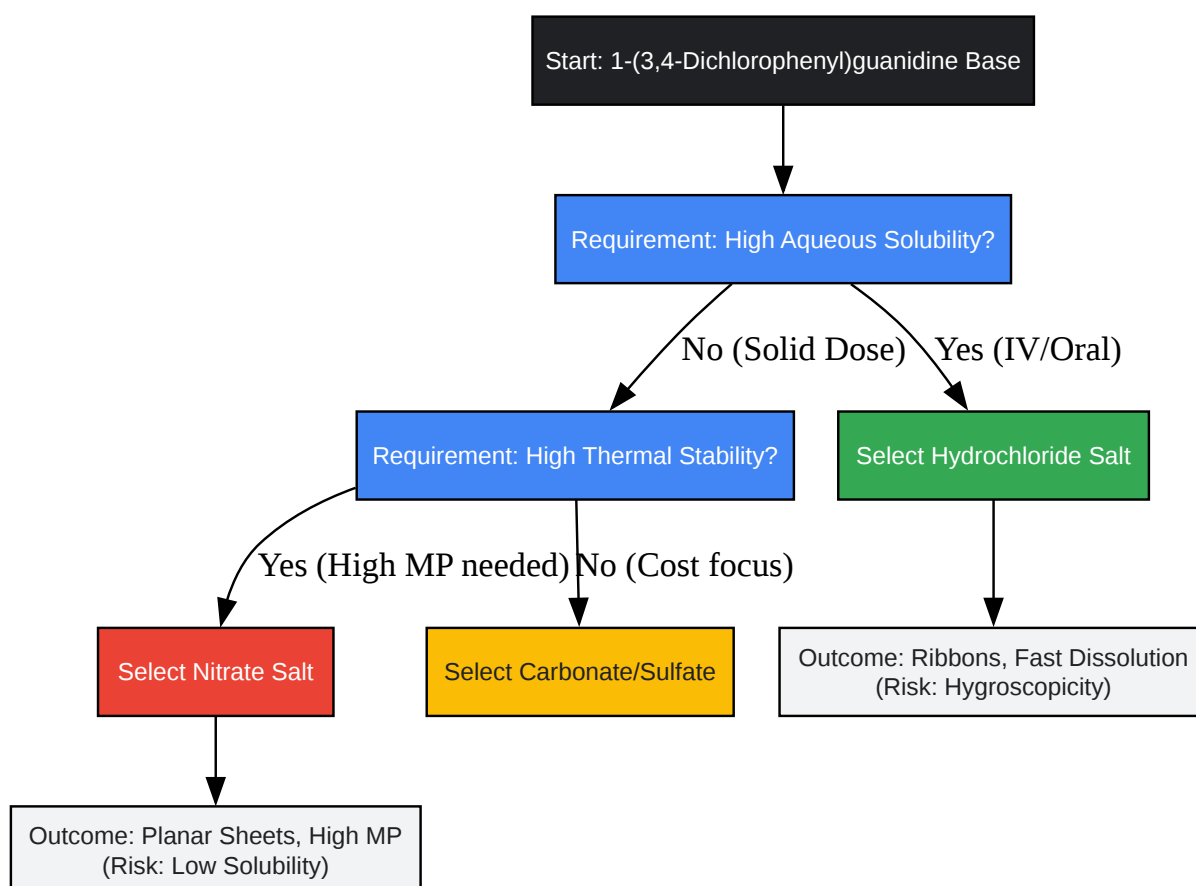
- Precursor Dissolution:
 - Dissolve 10 mmol of 3,4-dichloroaniline in 20 mL of absolute ethanol.
 - Why: Ethanol ensures solubility of the aniline while allowing the product (salt) to precipitate later.
- Cyanamide Addition:
 - Add 12 mmol (1.2 eq) of cyanamide (50% aq. solution) dropwise.
 - Acidify with conc.[1] HCl to pH 3.0.
 - Critical Step: Reflux for 6–12 hours. The acid catalysis is required to protonate the cyanamide, making it electrophilic enough for the aniline attack.
- Isolation:
 - Cool the solution slowly to 4°C. The HCl salt should crystallize as white needles.
 - Troubleshooting: If no crystals form, add diethyl ether (anti-solvent) until turbid, then refrigerate.

- Recrystallization (for X-ray):
 - Dissolve crude solid in minimum hot methanol.
 - Allow slow evaporation at Room Temperature (RT) over 48 hours.
 - Target: Block-like crystals >0.2 mm are required for diffraction.

Visualizations

Diagram 1: Salt Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate salt form based on the intended application.

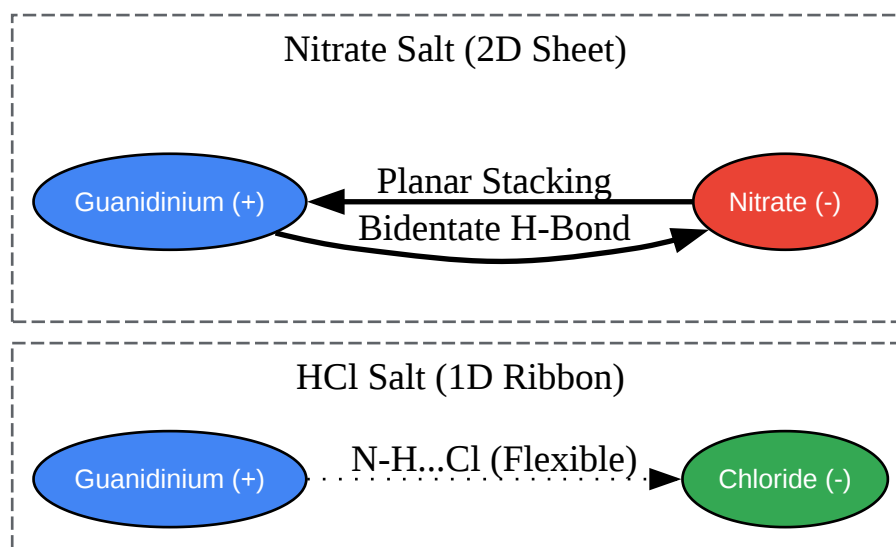


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Caption: Decision matrix for selecting the optimal counterion based on physicochemical requirements.

Diagram 2: Hydrogen Bonding Motif (HCl vs Nitrate)

Visualizing the atomic-level interactions that drive the properties in Table 2.



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Caption: Structural comparison of the flexible chloride bridge versus the rigid nitrate template effect.

References

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- Physicochemical Data (Solubility/MP): Source: BenchChem / PubChem. Title: "Physicochemical Properties of Guanidine Salts in Solution." Link:[\[Link\]](#)

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Sources

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